molecular formula C8H12N2Si B1453253 (2-Imidazinylethynyl)trimethylsilane CAS No. 1215509-54-8

(2-Imidazinylethynyl)trimethylsilane

Cat. No.: B1453253
CAS No.: 1215509-54-8
M. Wt: 164.28 g/mol
InChI Key: GSYZFRVWOYGHBL-UHFFFAOYSA-N
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Description

(2-Imidazinylethynyl)trimethylsilane is a valuable chemical reagent designed for synthetic organic and medicinal chemistry research. This compound features a trimethylsilyl-protected ethynyl group attached to an imidazole ring, a structure that serves as a versatile building block for the construction of more complex molecules . The trimethylsilyl (TMS) group acts as a protective moiety for the alkyne, which can be readily deprotected under mild conditions to generate a terminal alkyne for further reactions . This makes the compound particularly useful in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form conjugated systems with potential applications in materials science and pharmaceutical development . The imidazole moiety is a privileged structure in drug discovery and materials science, found in molecules with a wide range of biological activities . By incorporating this heterocycle, this compound provides researchers with a key intermediate for generating novel compounds such as trisubstituted imidazoles, which have been explored for their inhibitory activity against biological targets , or for creating functionalized imidazoles with applications in catalysis and optoelectronics . This reagent is intended for use by qualified laboratory professionals exclusively for research purposes. It is not for diagnostic or therapeutic use, nor for any form of human consumption. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with best laboratory practices.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2Si/c1-11(2,3)7-4-8-9-5-6-10-8/h5-6H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYZFRVWOYGHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of (2-Imidazinylethynyl)trimethylsilane can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in cell proliferation and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal studies. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For instance, this compound can inhibit the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production. Additionally, it can affect the levels of metabolites such as pyruvate and lactate, which are important intermediates in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological effects and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

Biological Activity

(2-Imidazinylethynyl)trimethylsilane (CAS No. 1215509-54-8) is a compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H10N2Si
  • Molecular Weight : 150.25 g/mol
  • LogP : 1.5 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 40.0 Ų

The imidazinyethynyl group is known for its ability to interact with various biological targets, making it a subject of interest in pharmacological studies.

Target Interaction

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including:

  • Enzymes : The compound has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptors : It may influence neurotransmitter receptors, potentially affecting neuronal signaling and excitability.

Biochemical Pathways

The compound's action involves several biochemical pathways:

  • Inhibition of Enzyme Activity : By binding to the active sites of enzymes, it can inhibit their catalytic functions, impacting metabolic processes.
  • Gene Expression Modulation : Interaction with transcription factors may lead to altered gene expression profiles, influencing cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Concentration (µg/mL)% Viability (S. aureus)% Viability (E. coli)
0100100
109085
504030
100510

Study 2: Anticancer Activity

In another study, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers.

Concentration (µM)Apoptosis Rate (%)
05
1020
2045
5070

Comparison with Similar Compounds

(1,1-Difluoroethyl)trimethylsilane (TMSCF₂Me)

  • Structure : Features a difluoroethyl group (-CF₂Me) instead of an imidazole-ethynyl moiety.
  • Reactivity : Acts as a nucleophilic CF₂Me source for carbonyl difluoromethylation under basic conditions. However, aldehydes are poor substrates in such reactions, limiting its scope .
  • Yield : Reported yields for carbonyl functionalization reach up to 92% under optimized conditions .

(Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Structure : Contains a trifluoromethyl (-CF₃) group.
  • Reactivity : Widely used for trifluoromethylation but requires activation by fluoride ions. Its electrophilic nature contrasts with the nucleophilic profile of imidazole-containing analogs .
  • Safety: Classified under UN 1993 (corrosive liquid) for transport, indicating stringent handling requirements compared to non-fluorinated silanes .

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

  • Structure : Incorporates a boronate ester group instead of imidazole.
  • Synthesis : Prepared via coupling reactions with potassium hydrogen carbonate in 1,2-dimethoxyethane at 50°C, achieving yields up to 92% .
  • Applications : The boronate group enables Suzuki-Miyaura cross-coupling, a reactivity distinct from imidazole-derived systems .

Physicochemical Properties

Property (2-Imidazinylethynyl)trimethylsilane Trimethyl(boronate-ethynyl)silane
Molecular Weight Not reported 224.18 g/mol
LogP (Lipophilicity) Not reported ~3.5 (estimated)
Solubility Likely polar organic solvents Soluble in DME, THF
Hydrogen Bonding Capacity High (imidazole N-H) Low (boronate ester)

    Preparation Methods

    The synthesis of (2-Imidazinylethynyl)trimethylsilane generally involves the formation of a carbon-carbon triple bond bearing a trimethylsilyl group, followed by the introduction of the imidazinyl substituent. The key steps include:

    • Preparation of trimethylsilylethynyl intermediates.
    • Functionalization or substitution at the ethynyl carbon with an imidazinyl group.
    • Use of organometallic reagents (e.g., Grignard reagents or lithium reagents) for coupling.
    • Control of reaction conditions to ensure high purity and yield.

    Preparation of Trimethylsilylethynyl Intermediates

    The trimethylsilylethynyl moiety is commonly introduced by silylation of terminal alkynes or via halogenated precursors. A relevant synthetic approach involves:

    • Formation of 2-(trimethylsilyl)ethoxymethyl chloride as an intermediate, which can be further converted to trimethylsilylethynyl compounds. This method uses chloromethyl trimethylsilane as a starting material, reacting with paraformaldehyde and bromoethanol under controlled low temperatures (around 10 °C) and acidic conditions (hydrogen chloride gas), followed by Grignard reagent formation and subsequent reaction with trimethylchlorosilane. The process yields products with purity over 99% and is scalable with stable intermediates under alkaline conditions.

    Table 1: Key Conditions for 2-(Trimethylsilyl)ethoxymethyl Chloride Synthesis

    Step Reagents & Conditions Temperature (°C) Notes
    1 Bromoethanol + paraformaldehyde, aqueous solution ~10 Cooling to maintain control
    2 Hydrogen chloride gas or trimethylchlorosilane ≤25 Stirred for phase separation
    3 Rectification to isolate intermediate Ambient Purity >99%
    4 Grignard reagent formation, reaction with THF 50 (controlled) Reflux for 4 hours
    5 Trimethylchlorosilane addition, precipitation ≤40 Final purification step

    Introduction of Imidazinyl Group via Organometallic Coupling

    To attach the imidazinyl group to the ethynyl carbon, organometallic methods are typically employed:

    • Grignard or Lithium Reagents: The intermediate trimethylsilylethynyl halides or related compounds are converted into reactive organometallic species (e.g., Grignard reagents) which then undergo nucleophilic substitution or coupling with imidazinyl electrophiles or derivatives.

    • Lithium Salt Formation and Subsequent Functionalization: Analogous to the synthesis of lithium salts of disilylated stannolyl anions, lithium reagents can be used to generate reactive intermediates for coupling with heterocyclic substituents. These reactions are typically conducted at low temperatures (e.g., −80 °C) to control reactivity and improve selectivity.

    Use of Trimethylsilyl Reagents and Related Silylation Techniques

    Trimethylsilyl groups are introduced or manipulated using reagents such as trimethylchlorosilane and trimethylsilyl trifluoromethanesulfonate:

    • Trimethylsilyl Triflate Preparation: This reagent is synthesized by reacting anhydrous trifluoromethanesulfonic acid with trimethylchlorosilane under inert atmosphere (argon or nitrogen) at 10–30 °C for 12 hours, followed by vacuum distillation. The high purity (>99%) and yield (~97%) of this reagent make it suitable for silylation steps in the synthesis of trimethylsilylethynyl compounds.

    Summary Table of Preparation Methods for this compound

    Methodology Key Reagents & Conditions Advantages Challenges
    Chloromethylation + Grignard Chloromethyl trimethylsilane, paraformaldehyde, HCl, Grignard reagent, THF, reflux High purity (>99%), scalable Requires strict temperature control
    Organolithium Coupling n-Butyllithium, lithium reagents, low temperature (−80 °C) High selectivity, efficient coupling Sensitive to moisture and air
    Trimethylsilyl triflate silylation Trifluoromethanesulfonic acid, trimethylchlorosilane, inert atmosphere High yield and purity of silylating agent Requires inert atmosphere
    Azide substitution (model compound) Iodonium salt, hexadecyltributylphosphonium azide, −40 °C Demonstrates handling of sensitive intermediates Explosive potential, requires care

    Q & A

    Basic Research Questions

    Q. What are the most reliable synthetic routes for preparing (2-imidazinylethynyl)trimethylsilane, and how can reaction conditions be optimized?

    • Methodological Answer : The compound can be synthesized via catalytic C–H silylation using trimethylsilane gas or disilanes under basic conditions. For example, potassium tert-butoxide (KOt-Bu) catalyzes the silylation of imidazole derivatives with trimethylsilane in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), reaction time, and catalyst loading (typically 5–10 mol%). Monitoring via thin-layer chromatography (TLC) or GC-MS ensures completion.

    Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

    • Methodological Answer :

    • ¹H NMR : Look for the trimethylsilyl (TMS) group at δ 0.1–0.3 ppm (singlet) and imidazole protons at δ 7.2–8.5 ppm (aromatic splitting patterns).
    • ¹³C NMR : The silyl-bound carbon appears at δ 0–5 ppm, while the imidazole carbons resonate at δ 120–140 ppm.
    • FT-IR : Confirm Si–C stretching at ~1250 cm⁻¹ and C≡C (alkyne) at ~2100 cm⁻¹.
    • GC-MS : The molecular ion peak [M⁺] should correspond to the molecular weight (e.g., 221.35 g/mol). Cross-reference with fragmentation patterns to confirm structural integrity .

    Q. How should researchers safely handle and store this compound in laboratory settings?

    • Methodological Answer :

    • Handling : Use in a fume hood with nitrile gloves and safety goggles. Avoid contact with moisture, as silanes may hydrolyze to release flammable gases (e.g., H₂).
    • Storage : Store under inert gas (Ar or N₂) at 2–8°C in airtight, light-resistant containers. Compatibility tests with storage materials (e.g., glass vs. PTFE) are recommended .

    Advanced Research Questions

    Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

    • Methodological Answer : The silyl group acts as a directing and stabilizing moiety. In Pd-catalyzed reactions, the alkyne undergoes oxidative addition to form a π-complex, followed by transmetalation with the silyl group. Density functional theory (DFT) studies suggest that the electron-deficient imidazole ring lowers the activation energy for C–Si bond cleavage. Kinetic isotope effects (KIE) and Hammett plots can validate the proposed mechanism .

    Q. How can researchers resolve contradictions in reported thermostability data for this compound?

    • Methodological Answer : Discrepancies often arise from impurities or varying experimental setups. To address this:

    • Purification : Use column chromatography (SiO₂, hexane/EtOAc) or recrystallization (from EtOH) to isolate high-purity samples.
    • Thermogravimetric Analysis (TGA) : Conduct under controlled atmospheres (N₂ vs. air) to assess decomposition pathways.
    • Computational Modeling : Compare experimental decomposition temperatures (Td) with simulated bond dissociation energies (BDEs) for Si–C and C≡C bonds .

    Q. What strategies mitigate side reactions when functionalizing this compound in imidazole ring modifications?

    • Methodological Answer :

    • Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) groups to shield reactive NH sites during alkylation or halogenation.
    • Catalytic Selectivity : Employ transition-metal catalysts (e.g., CuI or Pd(PPh₃)₄) to direct substitutions to specific ring positions (C4 vs. C5).
    • Kinetic Control : Lower reaction temperatures (0–25°C) and shorter times minimize overfunctionalization. Monitor intermediates via LC-MS .

    Data Analysis and Experimental Design

    Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

    • Methodological Answer :

    • Hydrolysis Kinetics : Prepare buffered solutions (pH 4.0, 7.4, 9.0) and incubate the compound at 37°C. Quantify degradation products (e.g., imidazole and trimethylsilanol) via HPLC-UV at intervals (0, 6, 12, 24 hours).
    • Activation Energy : Use the Arrhenius equation by testing hydrolysis rates at 25°C, 37°C, and 50°C.
    • Computational Support : Simulate hydrolysis pathways using Gaussian or ORCA software to identify transition states .

    Q. What statistical approaches are suitable for analyzing contradictory catalytic activity data in silylation reactions?

    • Methodological Answer :

    • Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., solvent polarity, catalyst type) causing discrepancies.
    • Error Propagation : Calculate confidence intervals for turnover numbers (TON) and turnover frequencies (TOF) using triplicate experiments.
    • Bayesian Inference : Model conflicting datasets to estimate posterior probabilities for competing mechanistic hypotheses .

    Tables for Key Data

    Property Value/Observation Method Reference
    Thermal Decomposition Onset at 180°C (N₂ atmosphere)TGA
    Hydrolytic Half-Life 8.2 hours (pH 7.4, 37°C)HPLC-UV
    ¹H NMR (CDCl₃) δ 0.15 (s, 9H, TMS)400 MHz spectrometer

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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